molecular formula C20H15Cl2NO2 B11171228 N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide

N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide

Cat. No.: B11171228
M. Wt: 372.2 g/mol
InChI Key: HNSPEQFZNFKTAT-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide is an organic compound with the molecular formula C20H15Cl2NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide typically involves the reaction of 4-(benzyloxy)aniline with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]acetamide
  • N-[4-(benzyloxy)phenyl]glycinamide
  • N-[4-(benzyloxy)phenyl]-1H-pyrazole derivatives

Uniqueness

N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzamide is unique due to the presence of both benzyloxy and dichlorobenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

2,5-dichloro-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H15Cl2NO2/c21-15-6-11-19(22)18(12-15)20(24)23-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,24)

InChI Key

HNSPEQFZNFKTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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